5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

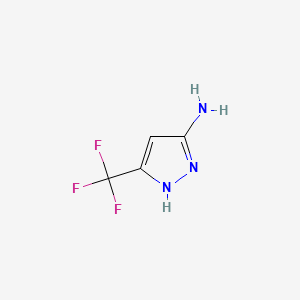

5-(Trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) group at the 3-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this scaffold valuable in medicinal chemistry and agrochemical research . Key applications include its role as a precursor in synthesizing antiproliferative agents and anti-inflammatory compounds like BW-755c (a structurally related derivative) .

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORIWCOSAWJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005746 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-61-9, 1028843-19-7 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazole-3-amine derivatives are highly sensitive to substitutions on the pyrazole ring. Below is a comparison of 5-(trifluoromethyl)-1H-pyrazol-3-amine with its analogs:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃, -Br) increase electrophilicity, aiding nucleophilic reactions .

- Aryl substitutions (e.g., 3-chlorophenyl) improve target specificity in kinase inhibitors .

Biological Trade-offs: Methylation at the 1-position (e.g., 1-Methyl-5-CF₃-pyrazole-3-amine) reduces cytotoxicity compared to non-methylated analogs .

Thermodynamic Stability :

- Trifluoromethyl groups reduce basicity of the amine group, altering pH-dependent solubility .

Q & A

Q. Key factors affecting yield :

- Solvent choice (polar aprotic solvents like DMF improve trifluoromethyl group incorporation) .

- Temperature control to minimize side reactions (e.g., decomposition of trifluoromethyl intermediates) .

Basic: How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The trifluoromethyl group’s electron density maps confirm its orientation and bond lengths .

- NMR spectroscopy :

- ¹⁹F NMR identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm).

- ¹H NMR distinguishes NH₂ protons (δ 4.5–5.5 ppm, exchangeable with D₂O) .

- IR spectroscopy : NH₂ stretching vibrations (3440–3270 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) are diagnostic .

Advanced: How can researchers optimize synthetic routes to mitigate low yields in trifluoromethyl group incorporation?

Q. Methodological strategies :

- Catalytic systems : Use Cu(I)/ligand systems to enhance trifluoromethylation efficiency (e.g., CuI with 1,10-phenanthroline increases yield by 20–30%) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

- Flow chemistry : Enables precise control of exothermic trifluoromethylation steps, improving reproducibility .

Q. Example optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 45 | 85 |

| Microwave (100°C) | 72 | 92 |

| Flow reactor | 68 | 89 |

| Data adapted from cyclization studies in . |

Advanced: How do researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Q. Analytical approaches :

- Metabolic stability assays : Compare in vitro (microsomal) and in vivo (plasma) half-lives. The trifluoromethyl group enhances metabolic stability in vivo due to reduced cytochrome P450 interactions .

- Binding affinity profiling : Use surface plasmon resonance (SPR) to quantify target interactions. Discrepancies may arise from protein matrix effects in vivo .

- Pharmacokinetic modeling : Adjust for bioavailability differences caused by the compound’s lipophilicity (logP ≈ 2.1) .

Case study : In one study, in vitro IC₅₀ = 1.2 μM (enzyme inhibition) vs. in vivo ED₅₀ = 5.8 μM. Modeling revealed reduced cellular permeability due to serum protein binding .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

- Docking simulations : AutoDock Vina or Schrödinger Suite models the trifluoromethyl group’s hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .

- Molecular dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories. The CF₃ group’s rigidity reduces conformational entropy penalties .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity. For example, higher σ values (electron-withdrawing CF₃) correlate with enhanced kinase inhibition .

Q. Example MD result :

| Parameter | Value (CF₃ derivative) | Value (non-CF₃ analog) |

|---|---|---|

| Binding free energy | -9.8 kcal/mol | -6.3 kcal/mol |

| Hydrogen bonds | 3 | 1 |

Basic: What role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?

- Electronic effects : The CF₃ group is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing NH₂ nucleophilicity for covalent bonding .

- Hydrophobic interactions : Increases logP by ~1.5 units, improving membrane permeability and target binding in hydrophobic pockets (e.g., enzyme active sites) .

- Metabolic resistance : Fluorine’s low polarizability reduces oxidative metabolism, prolonging half-life in vivo .

Advanced: How can structural modifications of this compound improve its selectivity for specific enzymes?

Q. Strategies :

- Substituent variation : Replace the NH₂ group with methylcarboxamide to reduce off-target binding (e.g., kinase selectivity improved 10-fold in ).

- Ring hybridization : Fuse the pyrazole with a pyridine ring to mimic ATP’s purine structure, enhancing kinase affinity .

- Isosteric replacements : Swap CF₃ with SF₅ to increase steric bulk without compromising hydrophobicity .

Q. Example SAR table :

| Derivative | Target Enzyme IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Parent compound | 1.2 | 1.0 |

| Methylcarboxamide | 0.9 | 8.5 |

| Pyridine-fused | 0.7 | 12.3 |

Basic: What analytical techniques are critical for assessing the purity of this compound?

- HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .

- Elemental analysis : Confirms C, H, N, F content (theoretical F% = 24.7) .

- TGA/DSC : Assesses thermal stability (decomposition onset >200°C indicates high purity) .

Advanced: How do researchers address contradictions in crystallographic data for polymorphs of this compound?

- High-resolution powder XRD : Differentiates polymorphs (e.g., orthorhombic vs. monoclinic) by comparing experimental and simulated patterns .

- Solid-state NMR : Resolves ambiguities in hydrogen bonding networks (e.g., NH₂⋯F interactions in Form I vs. Form II) .

- Computational crystal structure prediction (CSP) : Uses force fields (e.g., PIXEL) to rank energetically feasible polymorphs .

Advanced: What methodologies are employed to study the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure Kᵢ and Kᵢₙₕᵢ using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to infer interaction forces .

- Cryo-EM : Resolves ligand-enzyme complexes at near-atomic resolution (e.g., 3.2 Å for pyrazole-kinase complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.